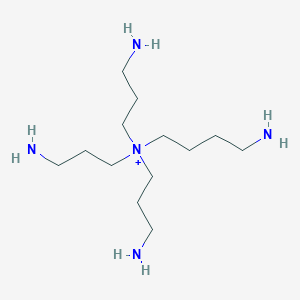
N(4)-bis(aminopropyl)spermidine(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(4)-bis(aminopropyl)spermidine(1+) is a quaternary ammonium ion that is spermidine carrying two 3-aminopropyl substituents at the N-4 position. It has a role as a bacterial metabolite. It derives from a spermidine. It is a conjugate acid of a N(4)-bis(aminopropyl)spermidine(5+).
Aplicaciones Científicas De Investigación
Role in Thermophilic Microorganisms
N(4)-bis(aminopropyl)spermidine, a branched-chain polyamine, is found in thermophilic microorganisms and is crucial for their survival in high-temperature environments. This compound is synthesized by a novel aminopropyltransferase in hyperthermophiles like Thermococcus kodakarensis. Its presence is vital for cell growth at extreme temperatures, as seen in the growth impediment of T. kodakarensis at 93°C when the synthesizing enzyme is disrupted. This suggests its critical role in thermal adaptation and cellular stability in hyperthermophiles (Okada et al., 2014) (Fukuda et al., 2015).
Influence on DNA Structure
This polyamine induces unique structural changes in DNA under varying temperatures. In studies involving hyperthermophilic archaeon Thermococcus kodakarensis, N(4)-bis(aminopropyl)spermidine was observed to cause mesh-like DNA structures at lower temperatures and nano-loop formations along DNA strands at higher temperatures, demonstrating its role in DNA stabilization and structural integrity at varying thermal conditions (Nishio et al., 2018).
Enzymatic Activity in Bacteria
A study on a Pseudomonas species growing on spermidine and bis(3-aminopropyl)amine revealed the presence of multiple nonspecific aminoaldehyde dehydrogenases, highlighting the metabolic pathways and enzyme activities influenced by polyamines like N(4)-bis(aminopropyl)spermidine in bacterial species (Padmanabhan & Tchen, 1972).
Polyamine Synthesis and Function
Studies on spermidine and its derivatives, including N(4)-bis(aminopropyl)spermidine, have also explored their roles in supporting cellular functions such as growth and in understanding the structure-function correlations of polyamine analogs (Pegg et al., 1991).
Synthesis and Application in Cancer Research
Research into the synthesis of spermidine derivatives, including N(4)-bis(aminopropyl)spermidine, has explored their potential as targeted chemotherapeutic agents in cancer treatment (Stark et al., 1992).
Unique Properties in Hyperthermophilic Archaebacteria
In hyperthermophilic archaebacteria, the presence of N(4)-bis(aminopropyl)spermidine among other polyamines has been noted, indicating its significance in the unique biological makeup and survival strategies of these organisms in extreme environments (Hamana et al., 1996).
Propiedades
Nombre del producto |
N(4)-bis(aminopropyl)spermidine(1+) |
|---|---|
Fórmula molecular |
C13H34N5+ |
Peso molecular |
260.44 g/mol |
Nombre IUPAC |
4-aminobutyl-tris(3-aminopropyl)azanium |
InChI |
InChI=1S/C13H34N5/c14-6-1-2-10-18(11-3-7-15,12-4-8-16)13-5-9-17/h1-17H2/q+1 |
Clave InChI |
FMTAVYOBEGHWPT-UHFFFAOYSA-N |
SMILES canónico |
C(CC[N+](CCCN)(CCCN)CCCN)CN |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



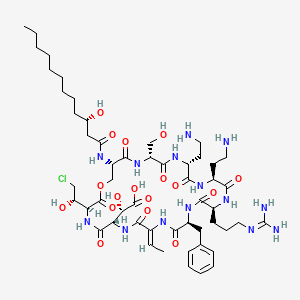
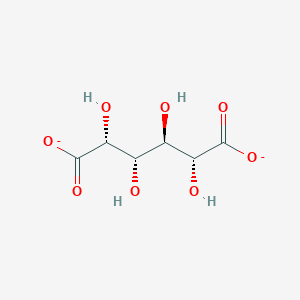
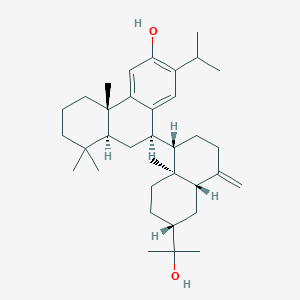
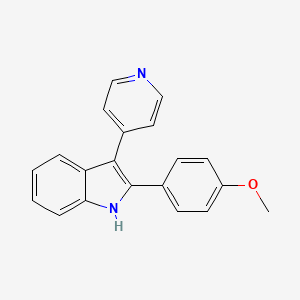
![(3Z)-3-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]-6-methylsulfanylpiperazine-2,5-dione](/img/structure/B1245465.png)
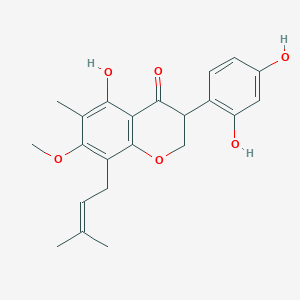
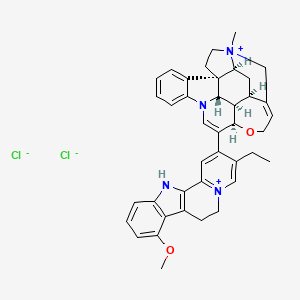
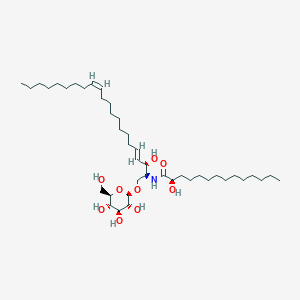
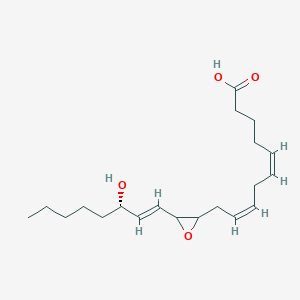
![Tetrapyrido[3,2-a:2',3'-c:3'',2''-h:2''',3'''-j]phenazine](/img/structure/B1245478.png)
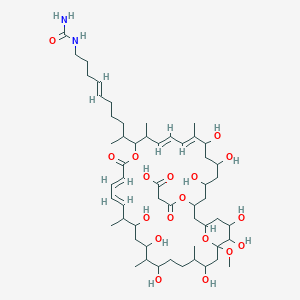
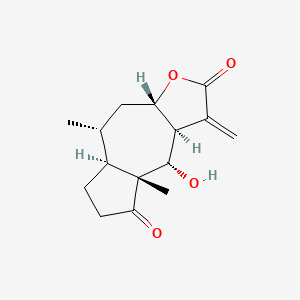
![(2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxyethyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1245482.png)
